2-Carboxyindole-3-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

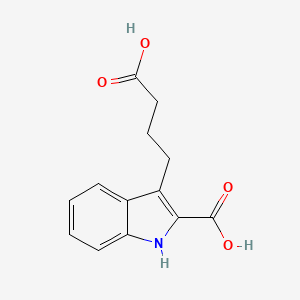

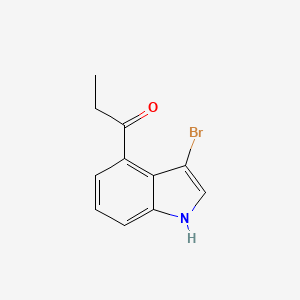

El ácido 2-carboxindol-3-butírico es un compuesto químico con la fórmula molecular C13H13NO4. Es un derivado del indol, un compuesto orgánico aromático heterocíclico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-carboxindol-3-butírico se puede lograr mediante varios métodos. Un enfoque común implica el uso de isatinas y dimetilsulfóxido (DMSO) a través de un proceso de translocación de un carbono. Este método incluye la generación in situ de α,β-metilvinilsulfóxido insaturado, seguido de la ruptura del enlace amida y el cierre del anillo . Otro método implica el uso de nanopartículas de sílice mesoporosa hueca como nanoportadores para la carga de ácido indol-3-butírico, que luego se puede convertir en ácido 2-carboxindol-3-butírico .

Métodos de producción industrial: Los métodos de producción industrial para el ácido 2-carboxindol-3-butírico no están bien documentados en la literatura. el uso de nanotecnología avanzada y condiciones de reacción optimizadas puede mejorar potencialmente el rendimiento y la pureza del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2-carboxindol-3-butírico se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Se sabe que participa en reacciones de acoplamiento Suzuki–Miyaura, que se utilizan ampliamente para la formación de enlaces carbono-carbono . Además, puede sufrir reacciones oxidativas, como la reacción de Fenton, que implica la generación de especies reactivas de oxígeno .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones del ácido 2-carboxindol-3-butírico incluyen reactivos de boro para el acoplamiento Suzuki–Miyaura y hierro (Fe2+) para reacciones oxidativas. Las condiciones para estas reacciones varían, y el acoplamiento Suzuki–Miyaura generalmente requiere condiciones suaves y tolerantes a grupos funcionales .

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, el acoplamiento Suzuki–Miyaura puede producir varios derivados de indol sustituidos, mientras que las reacciones oxidativas pueden conducir a la formación de productos oxidados.

Aplicaciones Científicas De Investigación

El ácido 2-carboxindol-3-butírico tiene una amplia gama de aplicaciones de investigación científica:

Química: En química, se utiliza como precursor para la síntesis de varios derivados de indol, que tienen importantes actividades biológicas y farmacológicas .

Biología: En biología, se estudia su papel en la regulación de las hormonas vegetales, particularmente como precursor de auxina que se convierte en ácido indol-3-acético en las plantas .

Medicina: En medicina, los derivados del indol, incluido el ácido 2-carboxindol-3-butírico, se investigan por sus posibles aplicaciones terapéuticas, como actividades antivirales, antiinflamatorias y anticancerígenas .

Industria: En el sector industrial, se utiliza en la producción de reguladores del crecimiento de las plantas y otros agroquímicos .

Mecanismo De Acción

El mecanismo de acción del ácido 2-carboxindol-3-butírico implica su conversión en ácido indol-3-acético a través de un proceso de β-oxidación peroxisomal. Esta conversión es crucial para mantener la homeostasis de la auxina en las plantas, lo cual es esencial para varios procesos de desarrollo . El compuesto interactúa con transportadores y enzimas específicos involucrados en el metabolismo y el transporte de auxinas, lo que influye en el crecimiento y el desarrollo de las plantas .

Compuestos similares:

- Ácido indol-3-acético

- Ácido indol-3-butírico

- Ácido indol-3-carboxílico

- Indol-3-formaldehído

Comparación: El ácido 2-carboxindol-3-butírico es único debido a su estructura específica y la presencia de grupos carboxi y butírico. Esta singularidad estructural le permite participar en una variedad de reacciones químicas y procesos biológicos que son distintos de otros derivados del indol. Por ejemplo, mientras que el ácido indol-3-acético es una hormona vegetal bien conocida, el ácido 2-carboxindol-3-butírico sirve como precursor que se puede convertir en ácido indol-3-acético, desempeñando así un papel crucial en la homeostasis de la auxina .

Comparación Con Compuestos Similares

- Indole-3-acetic acid

- Indole-3-butyric acid

- Indole-3-carboxylic acid

- Indole-3-formaldehyde

Comparison: 2-Carboxyindole-3-butyric acid is unique due to its specific structure and the presence of both carboxy and butyric acid groups. This structural uniqueness allows it to participate in a variety of chemical reactions and biological processes that are distinct from other indole derivatives. For example, while indole-3-acetic acid is a well-known plant hormone, this compound serves as a precursor that can be converted to indole-3-acetic acid, thereby playing a crucial role in auxin homeostasis .

Propiedades

Número CAS |

31529-29-0 |

|---|---|

Fórmula molecular |

C13H13NO4 |

Peso molecular |

247.25 g/mol |

Nombre IUPAC |

3-(3-carboxypropyl)-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C13H13NO4/c15-11(16)7-3-5-9-8-4-1-2-6-10(8)14-12(9)13(17)18/h1-2,4,6,14H,3,5,7H2,(H,15,16)(H,17,18) |

Clave InChI |

IAFOXRHFSQERNU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)

![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)

![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)

![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)